1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a thiadiazole ring, and a pyrrolidine carboxamide structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives . The final step involves the coupling of the indole and thiadiazole derivatives with a pyrrolidine carboxamide precursor under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as halogens or nitro groups.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, modulating their activity and leading to biological effects. The thiadiazole ring may also contribute to the compound’s activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and its derivatives are known for their antimicrobial and anticancer properties.
Pyrrolidine Carboxamide Derivatives: Compounds such as pyrrolidine-3-carboxamide derivatives are explored for their potential therapeutic effects.
Uniqueness
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential applications. This combination of structural features may result in synergistic effects, enhancing the compound’s efficacy and specificity in various applications.
Properties
Molecular Formula |
C23H29N5O2S |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H29N5O2S/c1-3-4-5-6-20-26-27-23(31-20)25-22(30)17-12-21(29)28(14-17)10-9-16-13-24-19-8-7-15(2)11-18(16)19/h7-8,11,13,17,24H,3-6,9-10,12,14H2,1-2H3,(H,25,27,30) |
InChI Key |
VRFIXINTHAPJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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